molecular formula C12H17NO B8598318 (R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

Cat. No. B8598318
M. Wt: 191.27 g/mol
InChI Key: SCUPVDCMBKLPEF-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

In a oven dried 250 mL r.b. flask equivuipped with a magnetic stir bar and a N2 gas inlet was dissolved (R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline (34.0 mg, 117 μmol) in dry CH2Cl2 (1 mL). To the stirred solution was added TFA (1.2 mL) at rt and was allowed to react for 2 h. The dark red solution was quenched with sat NaHCO3 solution (10 mL), extracted with CH2Cl2 (3×25 mL), washed with brine (50 mL), dried (Na2SO4) and concentrated in vacuo to afford 21 mg (95%) of the desired amine as a clear light yellow oil. Data for (R/S)-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline: Rf=0.1 (hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 6.92 (d, J=8.5, 1H), 6.21 (dd, J=2.5, 8.2, 1H), 6.03 (d, J=2.5, 1H), 3.73 (s, 3H), 3.27 (m, 2H), 2.59 (m, 1H), 1.86 (m, 1H), 1.75 (m, 2H), 1.48 (m, 1H), 0.968 (t, J=7.4, 3H).
Name
(R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[CH:11]([CH2:20][CH3:21])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:20]([CH:11]1[C:12]2[C:17](=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[NH:8][CH2:9][CH2:10]1)[CH3:21]

Inputs

Step One
Name
(R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline
Quantity
34 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C2=CC=C(C=C12)OC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a oven dried 250 mL r.b
CUSTOM
Type
CUSTOM
Details
flask equivuipped with a magnetic stir bar and a N2 gas inlet
CUSTOM
Type
CUSTOM
Details
to react for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The dark red solution was quenched with sat NaHCO3 solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCNC2=CC(=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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